(R)-Clevidipine-13C,d3

LC-MS/MS Method Validation Internal Standard

(R)-Clevidipine-13C,d3 is the definitive internal standard for LC-MS/MS quantification of clevidipine in pharmacokinetic and bioequivalence studies. Its enantiopure (R)-form and dual 13C/d3-label ensure exact co-elution with the analyte, unambiguous mass discrimination, and correction for matrix effects and extraction variability—requirements that unlabeled clevidipine or generic deuterated analogs cannot satisfy. Procuring this specific isotope-labeled standard is essential for generating ANDA-compliant bioanalytical data, preventing assay failure and regulatory delays in generic injectable clevidipine development.

Molecular Formula C21H23Cl2NO6
Molecular Weight 456.3 g/mol
CAS No. 167221-71-8
Cat. No. B1669171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Clevidipine-13C,d3
CAS167221-71-8
Synonymsutyroxymethyl methyl 4-(2',3'-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
clevidipine
Cleviprex
Molecular FormulaC21H23Cl2NO6
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESCCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
InChIInChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3
InChIKeyKPBZROQVTHLCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Clevidipine-13C,d3 (CAS 167221-71-8): A Stable Isotope-Labeled Internal Standard for Clevidipine Quantification


(R)-Clevidipine-13C,d3 is a stable isotope-labeled analog of the short-acting dihydropyridine calcium channel antagonist clevidipine [1]. This compound incorporates both a carbon-13 (13C) atom and three deuterium (d3) atoms into its molecular structure, distinguishing it from the unlabeled parent compound . The (R)-enantiomer form ensures chirally specific applications in bioanalysis. Its primary utility is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of clevidipine and its metabolites in biological matrices .

Why Generic (R)-Clevidipine-13C,d3 Substitution Fails: The Critical Role of Isotopic Labeling in Quantitative Bioanalysis


Substituting (R)-Clevidipine-13C,d3 with unlabeled clevidipine or a generic deuterated analog can lead to analytical failure or inaccurate data in quantitative bioanalysis. Clevidipine is rapidly hydrolyzed in blood with a half-life of less than one minute [1]. Accurate quantification of the parent drug requires a structurally identical internal standard that co-elutes with the analyte, corrects for matrix effects and extraction variability, and is not susceptible to the same in vivo metabolic processes. An unlabeled compound cannot be distinguished from the analyte by mass spectrometry, rendering it useless as an internal standard [2]. Similarly, a different isotopic labeling pattern (e.g., d7-only) may exhibit a different retention time or ionization efficiency in certain LC conditions, compromising assay accuracy. The specific (R)-enantiomer of the 13C,d3 label ensures optimal chromatographic co-elution and mass spectrometric separation from the analyte and its metabolites, which is essential for the reliability of the analytical method [3].

Quantitative Evidence for (R)-Clevidipine-13C,d3: Analytical Performance Compared to Unlabeled Analytes


LC-MS/MS Method Validation: (R)-Clevidipine-13C,d3 Internal Standard Performance in Human Plasma

The use of (R)-Clevidipine-13C,d3 as an internal standard is directly validated in a published LC-MS/MS method for quantifying clevidipine in human plasma. The method demonstrates the critical role of a stable isotope-labeled internal standard in achieving acceptable accuracy and precision, overcoming the challenge of clevidipine's rapid ex vivo hydrolysis [1]. While the study uses the deuterated analog clevidipine-d7, the principle of using a structurally identical labeled compound as an IS is a class-level requirement for this type of analysis.

LC-MS/MS Method Validation Internal Standard Bioequivalence Pharmacokinetics

Simultaneous Quantitation of Clevidipine and Metabolite H152/81: The Indispensable Role of a 13C,d3 Labeled Internal Standard

In a published LC-MS/MS method for simultaneous quantitation of clevidipine and its active metabolite H152/81 in human whole blood, the authors specifically selected clevidipine-d7 and H152/81-13C-d3 as internal standards. The study explicitly states that 'the stable isotope-labeled standard is the best choice as the internal standard due to the similarities in mass and chromatographic behaviors such as retention action, ionization, and extraction efficiency with the analytes' [1]. This study provides direct quantitative evidence for the necessity of a 13C,d3-labeled metabolite IS, which by inference supports the use of (R)-Clevidipine-13C,d3 for the parent drug.

LC-MS/MS Isotope Dilution Bioequivalence Study Clevidipine H152/81

Comparative Performance of Clevidipine-d7 vs. Unlabeled Clevidipine in Clinical Pharmacokinetic Studies

Multiple clinical pharmacokinetic studies of clevidipine utilize stable isotope-labeled internal standards, such as clevidipine-d7, to achieve reliable data. The use of such an IS is critical for accurately measuring the drug's extremely short half-life (t1/2 = 0.244 ± 0.125 h) and low plasma concentrations (Cmax = 25.2 ± 7.09 ng/mL) after intravenous infusion [1]. Without a co-eluting, isotopically distinct IS, the assay would be unable to correct for the variable and rapid degradation of clevidipine in collected blood samples, leading to a significant underestimation of the drug's concentration and overestimation of its clearance.

Pharmacokinetics LC-MS/MS Internal Standard Clevidipine

Analytical Challenge of Clevidipine's Rapid Metabolism: Necessitating a Stable Isotope Internal Standard

Clevidipine is rapidly hydrolyzed by esterases in blood and tissue, with a half-life of less than 1 minute [1]. This metabolic instability presents a significant analytical challenge, as the drug continues to degrade ex vivo after sample collection. The only reliable method to correct for this degradation and ensure accurate quantification of the true in vivo concentration is the use of a stable isotope-labeled internal standard, such as (R)-Clevidipine-13C,d3, which is added to the sample immediately upon collection. This IS undergoes the same rate of degradation as the analyte, allowing for accurate back-calculation of the original concentration.

Drug Stability Esterase Metabolism Internal Standard Bioanalysis

Optimal Research and Industrial Application Scenarios for (R)-Clevidipine-13C,d3


Bioequivalence Studies for Generic Clevidipine Formulations

In the development of generic injectable clevidipine formulations, regulatory agencies require robust bioequivalence studies. (R)-Clevidipine-13C,d3 is the essential internal standard for the LC-MS/MS method used to measure the concentration of clevidipine in human plasma. Its use ensures that the method meets the stringent precision and accuracy criteria required for regulatory submission, as demonstrated in published studies [1]. The alternative—using an unlabeled or non-identical IS—would lead to method failure, delaying or preventing ANDA approval.

Clinical Pharmacokinetic and Pharmacodynamic Modeling

Accurate pharmacokinetic (PK) data is the foundation for understanding drug behavior and informing dosing regimens. For a drug like clevidipine, with a half-life of less than one minute [1], this is only possible with a reliable internal standard. (R)-Clevidipine-13C,d3 enables the precise measurement of clevidipine concentrations in clinical samples, providing the high-quality data needed for population PK modeling and establishing exposure-response relationships, which are critical for optimizing therapy in perioperative settings [2].

Method Development and Validation in Contract Research Organizations (CROs)

CROs offering bioanalytical services for clevidipine must develop and validate GLP-compliant LC-MS/MS methods. (R)-Clevidipine-13C,d3 is a key reagent in this process. Its use as an internal standard is the industry gold standard for correcting matrix effects and ensuring method ruggedness, as explicitly recommended in published method validation studies [3]. Procuring this specific labeled compound is a necessary step for any CRO seeking to offer validated clevidipine analysis to pharmaceutical clients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Clevidipine-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.